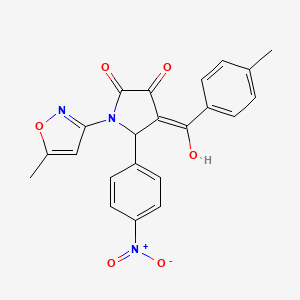

![molecular formula C20H17FN6O2 B2872938 N~5~-(2,5-dimethylphenyl)-3-[1-(4-fluorobenzyl)-1H-1,2,3-triazol-4-yl]-1,2,4-oxadiazole-5-carboxamide CAS No. 1251676-14-8](/img/structure/B2872938.png)

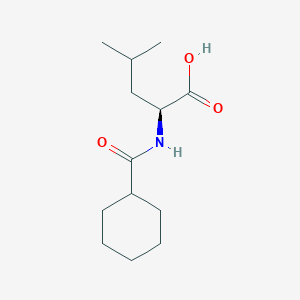

N~5~-(2,5-dimethylphenyl)-3-[1-(4-fluorobenzyl)-1H-1,2,3-triazol-4-yl]-1,2,4-oxadiazole-5-carboxamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

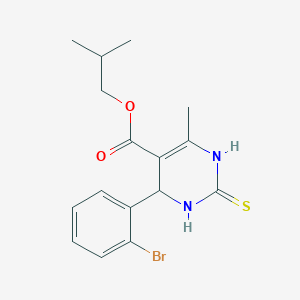

Molecular Structure Analysis

The molecular structure of this compound is likely to be quite complex due to the presence of multiple rings and functional groups. The oxadiazole and triazole rings are heterocyclic structures that can participate in various chemical reactions .Physical and Chemical Properties Analysis

The physical and chemical properties of a compound depend on its molecular structure. Given the complexity of this compound, it’s likely to have unique properties .Scientific Research Applications

Antimicrobial Activity

Compounds derived from 1,2,3-triazole and 1,2,4-oxadiazole, such as N5-(2,5-dimethylphenyl)-3-[1-(4-fluorobenzyl)-1H-1,2,3-triazol-4-yl]-1,2,4-oxadiazole-5-carboxamide, exhibit moderate to good activities against Gram-positive, Gram-negative bacterial strains, and fungal strains. These findings highlight their potential as antimicrobial agents (Jadhav et al., 2017).

Anticancer Properties

Research on N-(ferrocenylmethyl amino acid) fluorinated benzene-carboxamide derivatives, closely related to the structure of interest, has shown cytotoxic effects on the MCF-7 breast cancer cell line. This indicates potential for use in cancer treatment, with specific compounds exhibiting notable activity (Butler et al., 2013).

Application in Optical Brighteners

Stilbene-oxadiazole derivatives, which share structural similarities with the compound , are used as optical brighteners. They demonstrate desirable properties such as bluish and greenish fluorescence emission, making them applicable in fabric enhancement (El-Sedik et al., 2017).

Interaction in Tetrel Bonding

Triazole derivatives, including those with a 1,2,4-oxadiazole moiety, are involved in π-hole tetrel bonding interactions. This interaction, significant in the field of crystal engineering, affects the nucleophilic/electrophilic nature of certain groups, influencing interaction energy in the C⋯O tetrel bond (Ahmed et al., 2020).

Fluorescence Sensing

Lanthanide(III)-organic frameworks based on dimethylphenyl imidazole dicarboxylate, similar in structure to the compound of interest, exhibit fluorescence sensitivity to benzaldehyde derivatives. This makes them potential candidates for fluorescence sensors in chemical detection (Shi et al., 2015).

Mechanism of Action

Safety and Hazards

Future Directions

Properties

IUPAC Name |

N-(2,5-dimethylphenyl)-3-[1-[(4-fluorophenyl)methyl]triazol-4-yl]-1,2,4-oxadiazole-5-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H17FN6O2/c1-12-3-4-13(2)16(9-12)22-19(28)20-23-18(25-29-20)17-11-27(26-24-17)10-14-5-7-15(21)8-6-14/h3-9,11H,10H2,1-2H3,(H,22,28) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HTEKLKANRFKYIR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)C)NC(=O)C2=NC(=NO2)C3=CN(N=N3)CC4=CC=C(C=C4)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H17FN6O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

392.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N1-(benzo[d][1,3]dioxol-5-yl)-N2-((1-nicotinoylpiperidin-4-yl)methyl)oxalamide](/img/structure/B2872863.png)

![2-[4-(1H-imidazol-1-ylmethyl)phenyl]benzoic acid](/img/structure/B2872869.png)

![2-((3,5-dimethylisoxazol-4-yl)methyl)-7,8,9,10-tetrahydro-[1,2,4]triazino[4,5-b]indazol-1(2H)-one](/img/structure/B2872874.png)

![9-(4-methoxyphenyl)-5,6,7,9-tetrahydro-[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one](/img/structure/B2872876.png)